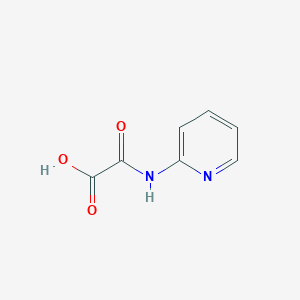

N-(2-Pyridyl)oxamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .

Méthodes De Préparation

The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:

Condensation Reaction: Acetaldehyde is condensed with 2-pyridine amine to form N-acetyl pyridine amine.

Oxidation Reaction: N-acetyl pyridine amine is then reacted with hydroperoxide volatile acid to yield this compound.

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complexation

The pyridyl nitrogen and oxamate oxygen atoms enable coordination to transition metals:

- Zn(II) complexes : Reaction with ZnCl₂ in methanol forms tetrahedral complexes where the oxamic acid acts as a bidentate ligand .

- Cu(II)-mediated cyclization : DFT studies suggest Cu(II) facilitates intramolecular cyclization of intermediates via deprotonation and oxidation steps .

Mechanistic Insight :

- Deprotonation of the oxamic acid by nitrate anions enhances ligand acidity, enabling cyclization .

- Cu(II) acts as a redox mediator, accepting electrons during ring formation and regenerating via aerobic oxidation .

Nucleophilic Substitution and Cross-Coupling

The pyridyl ring participates in Reissert–Henze-type reactions :

- Amination : Reaction with amines or isocyanides under acidic conditions yields 2-aminopyridine derivatives .

- Regioselectivity : Electron-withdrawing substituents on the pyridyl ring favor nucleophilic attack at the C2 position (Table 1) .

Table 1: Regioselectivity in Amination Reactions

| Nucleophile | Preferred Position | Product Type | Reference |

|---|---|---|---|

| Aniline | C8 | N-Substituted pyridone | |

| Phenylmethanamine | C2 | 2-Substituted pyridine |

Mechanistic Drivers :

- Cation-π interactions stabilize transition states for C2-selective products .

- Steric hindrance and electronic effects dictate regioselectivity .

Acid-Base Behavior and Solubility

The compound exhibits pH-dependent solubility due to its acidic protons:

Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 10–20 | 25°C | |

| Methanol | 5–10 | 25°C |

Applications De Recherche Scientifique

N-(2-Pyridyl)oxamic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-(2-Pyridyl)oxamic acid involves its ability to form stable complexes with metal ions. This interaction can inhibit certain enzymatic activities, such as those involving lactate dehydrogenase . The compound’s structure allows it to engage in protonation and deprotonation equilibria, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:

- N-Phenyl oxamic acid

- N-Benzyl oxamic acid

- N-Methyl oxamic acid

What sets this compound apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .

Activité Biologique

N-(2-Pyridyl)oxamic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H6N2O3, features a pyridine ring substituted with an oxamic acid moiety. Its molecular structure is pivotal in influencing its biological interactions and activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing the pyridine structure, such as this compound, possess significant antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. In various studies, the minimum inhibitory concentration (MIC) values have been reported to be as low as 5.8 μg/mL against Candida albicans and Aspergillus flavus .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives lead to apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enzyme Inhibition : this compound has been implicated in the inhibition of key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in the context of obesity and type 2 diabetes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and coordinate with metal ions may facilitate its interaction with various biological targets, including enzymes and receptors.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, which is crucial for its role as a drug candidate .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including this compound, against E. coli, P. aeruginosa, S. aureus, and fungal strains. The results indicated strong activity with MIC values comparable to conventional antibiotics .

- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound resulted in significant cytotoxic effects, leading to apoptosis and reduced viability in a dose-dependent manner .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 93.7 | Effective against Gram-negative bacteria |

| Antimicrobial | P. aeruginosa | 62.5 | Strong inhibition observed |

| Antimicrobial | C. albicans | 5.8 | High potency against fungal strains |

| Cytotoxicity | MDA-MB-231 | - | Induces apoptosis at low concentrations |

| Cytotoxicity | MCF-7 | - | Dose-dependent viability reduction |

Propriétés

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.